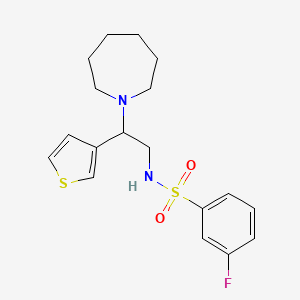

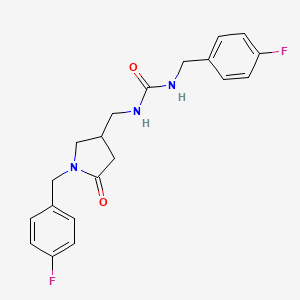

1-(4-Fluorobenzyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Fluorobenzyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as "compound 1" and is a urea-based inhibitor of the enzyme dipeptidyl peptidase 4 (DPP-4). DPP-4 inhibitors are used in the treatment of type 2 diabetes mellitus, as they increase insulin secretion and decrease glucagon secretion.

Wissenschaftliche Forschungsanwendungen

Role in Neural Systems and Eating Disorders

- Study 1: Investigated the effects of GSK1059865, a selective Orexin-1 Receptor (OX1R) antagonist, in a binge eating model in female rats. This compound, structurally related to 1-(4-Fluorobenzyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea, demonstrated a reduction in binge eating behaviors, suggesting a potential application in treating eating disorders with a compulsive component (Piccoli et al., 2012).

Radiochemistry and Molecular Imaging

- Study 2: Described the synthesis of a potent nonpeptide CCR1 antagonist, involving a structure similar to 1-(4-Fluorobenzyl)-3-urea. This study highlights the potential of such compounds in molecular imaging and radiochemistry (Mäding et al., 2006).

Structure-Activity Relationships in Medicinal Chemistry

- Study 3: Focused on the synthesis and testing of 7-substituted 1,1-diphenyl-hexahydro-oxazolo pyrazin-3-ones for Neuropeptide S antagonist activity. 4-Fluorobenzyl urea derivatives showed potent antagonist activity, indicating their importance in medicinal chemistry for targeting specific neural receptors (Zhang et al., 2008).

Applications in Polymer Science

- Study 4: Explored the reactions of urea with methylolphenols under acidic conditions, suggesting applications in polymer science and materials engineering. This study underscores the versatility of urea derivatives in forming complex molecular structures (Tomita & Hse, 1992).

Applications in Nonlinear Optics and Material Science

- Study 8: Investigated the molecular complexation of 4-hydroxy-4'-nitrobiphenyl/stilbene with 4-substituted pyridine-1-oxide, leading to the formation of materials with significant second harmonic generation activity. This suggests potential applications in nonlinear optics and the development of new materials (Muthuraman et al., 2001).

Characterization and Synthesis of Photoproducts

- Study 18: Described the photodegradation of a thiadiazole-urea herbicide, involving structural changes and rearrangements similar to the compounds of interest. This provides insights into the stability and degradation patterns of similar compounds (Moorman et al., 1985).

Wirkmechanismus

Target of Action

A structurally similar compound, 1-(4-fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine, has been reported to have a low nanomolar affinity for the sigma-1 receptor . The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum that modulates calcium signaling and cell survival .

Mode of Action

If it is similar to the aforementioned structurally similar compound, it may bind to the sigma-1 receptor, modulating the function of this receptor and influencing cellular processes .

Biochemical Pathways

Sigma-1 receptor ligands are known to influence several biochemical pathways, including calcium signaling and cell survival pathways .

Result of Action

Sigma-1 receptor ligands can influence cellular survival and may have implications in conditions such as neurodegenerative diseases .

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2N3O2/c21-17-5-1-14(2-6-17)10-23-20(27)24-11-16-9-19(26)25(13-16)12-15-3-7-18(22)8-4-15/h1-8,16H,9-13H2,(H2,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFLMFSIEDOQME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2537352.png)

![N-[2-(4-chlorophenyl)sulfonylethyl]cyclohexanamine](/img/structure/B2537354.png)

![2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone](/img/structure/B2537357.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2537358.png)

![1-[(1S,2S)-2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-3-(4-nitrophenyl)thiourea](/img/structure/B2537368.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2537370.png)

![6-Oxaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2537371.png)